Sequential Diversification via Orthogonal Halogen Reactivity
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine provides two distinct reactive sites for sequential derivatization. The C-5 bromine atom is specifically activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the C-2 chlorine atom undergoes nucleophilic aromatic substitution (SNAr) [1][2]. In contrast, mono-halogenated analogs such as 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 335654-06-3) and 5-bromo-7H-pyrrolo[2,3-d]pyrimidine (CAS 175791-49-8) each offer only a single reactive handle, limiting their utility in stepwise library synthesis to a single diversification event .
| Evidence Dimension | Number of Orthogonal Reactive Handles for Diversification |
|---|---|
| Target Compound Data | 2 (C-5 Br for cross-coupling; C-2 Cl for SNAr) |
| Comparator Or Baseline | Mono-halogenated analogs: 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 335654-06-3) and 5-bromo-7H-pyrrolo[2,3-d]pyrimidine (CAS 175791-49-8) |
| Quantified Difference | Target: 2 reactive handles; Comparators: 1 reactive handle each |
| Conditions | Reactivity inferred from established halogen substitution patterns on aromatic heterocycles and specific cross-coupling conditions described in literature. |
Why This Matters
This dual reactivity enables the construction of more structurally diverse compound libraries from a single starting material, increasing synthetic efficiency and expanding the accessible chemical space for hit-to-lead optimization.
- [1] NBInno. (2025). The Role of 5-Bromo-2-Chloro-7H-Pyrrolo[2,3-D]Pyrimidine in Modern Organic Synthesis. Retrieved from https://www.nbinno.com. View Source
- [2] Kuujia. (n.d.). Cas no 1060816-58-1 (5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine). Retrieved from https://www.kuujia.com. View Source
